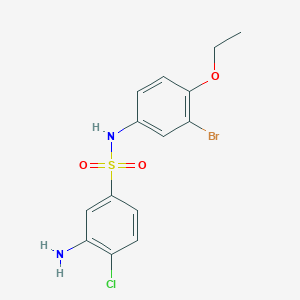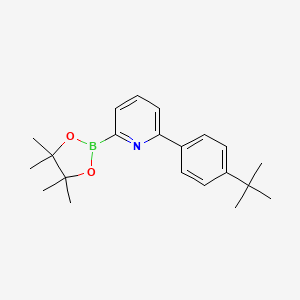
Farfugin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Farfugin A is a benzofuranosesquiterpene compound isolated from the plant Farfugium japonicum (L.) Kitamura. This compound, along with Farfugin B, was first identified and characterized in the early 1970s. This compound has garnered interest due to its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Farfugin A involves the conversion of 4,6-dimethylcoumarin to an enantiomer of this compound via a levorotatory carboxylic acid. This process establishes the absolute configuration of this compound . The detailed synthetic route includes several steps, such as cyclization and functional group transformations, under specific reaction conditions.
Industrial Production Methods
Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale synthesis and isolation from natural sources, particularly from Farfugium japonicum.
Chemical Reactions Analysis
Types of Reactions
Farfugin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and exploring its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Scientific Research Applications
Medicine: Preliminary studies suggest that this compound may have therapeutic potential due to its bioactive properties, although more research is needed to confirm its efficacy and safety.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical products.
Mechanism of Action
The mechanism of action of Farfugin A involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that this compound exerts its effects through modulation of oxidative stress pathways and inhibition of bacterial growth . Further research is needed to elucidate the precise molecular mechanisms and targets involved.
Comparison with Similar Compounds
Farfugin A is structurally related to other benzofuranosesquiterpenes, such as Farfugin B. These compounds share a common benzofuran core but differ in their functional groups and stereochemistry . Compared to similar compounds, this compound is unique due to its specific configuration and the presence of distinct functional groups that contribute to its biological activities.
List of Similar Compounds
- Farfugin B
- Other benzofuranosesquiterpenes isolated from Farfugium japonicum
Properties
Molecular Formula |
C15H18O |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
3,5,9-trimethyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran |
InChI |
InChI=1S/C15H18O/c1-9-5-4-6-12-10(2)7-13-11(3)8-16-15(13)14(9)12/h7-9H,4-6H2,1-3H3 |
InChI Key |
LBXSOZAXYXJJLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C3=C(C=C2C)C(=CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


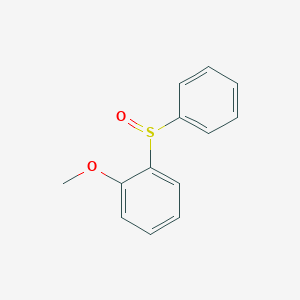

![3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12317032.png)
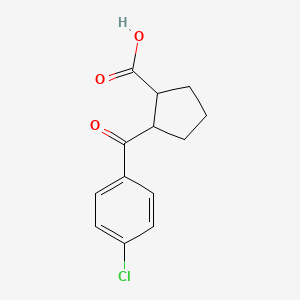
![methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12317069.png)
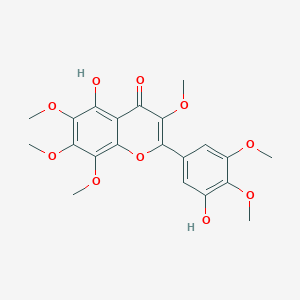
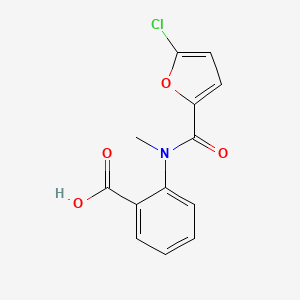
![Methyl 2-[13-(furan-3-yl)-2-hydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-4,11-dien-9-yl]acetate](/img/structure/B12317082.png)

![methyl 3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate](/img/structure/B12317090.png)
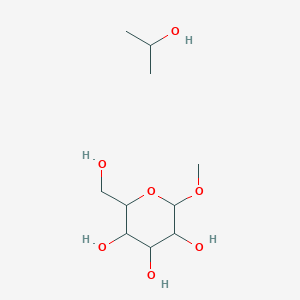
![4-(2-carboxyethyl)-4,9,10-trimethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carboxylic acid](/img/structure/B12317096.png)
